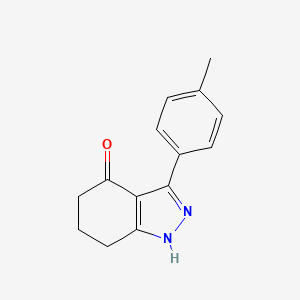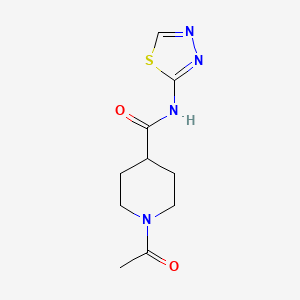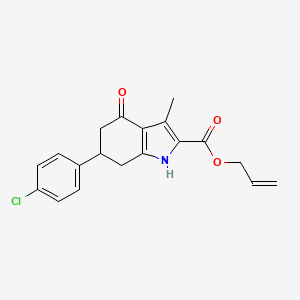
3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Vue d'ensemble
Description
3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has been the focus of scientific research due to its potential application in various fields. This compound is a member of the indazole family and has a tetrahydro-4H-indazole structure, which makes it an important molecule for medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for use in lab experiments. It is readily available, relatively cheap, and has a high purity. However, the compound has some limitations, including poor solubility in water and low stability under certain conditions.
Orientations Futures
There are several future directions for the study of 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the development of more efficient synthesis methods for the compound. Another direction is the investigation of the compound's potential application in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the compound's activity against antibiotic-resistant bacterial strains could be explored further.
Applications De Recherche Scientifique
The compound 3-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-5-7-10(8-6-9)14-13-11(15-16-14)3-2-4-12(13)17/h5-8H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFLJUYOCNTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4841993.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)acrylamide](/img/structure/B4842003.png)
![5-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4842007.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4842023.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4842030.png)
![N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]](/img/structure/B4842038.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842046.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4842054.png)
![4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B4842063.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4842069.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)